![molecular formula C12H30O3Si2 B11848793 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol)](/img/structure/B11848793.png)
3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol)
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Overview
Description
3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) is a silicon-containing compound with a unique structure that includes two silicon atoms connected by an oxygen atom, each bonded to two methyl groups and a 2-methylpropan-1-ol group. This compound is known for its applications in various fields, including organic synthesis and polymer production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) typically involves hydrosilylation reactions. One common method is the reaction of allyl derivatives with hydrosilanes in the presence of a platinum catalyst, such as Karstedt’s catalyst. The reaction is carried out in solvents like xylene or toluene at temperatures ranging from room temperature to 60°C for about 3 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: Acts as a reducing agent in the reduction of carboxamides to amines.
Substitution: Can participate in substitution reactions to form new organosilicon compounds.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts (e.g., Karstedt’s catalyst), solvents like xylene or toluene, temperatures around 60°C.
Reduction: Platinum-catalyzed reduction, tolerates functional groups like NO2, CO2R, CN, C=C, Cl, and Br.
Major Products
Hydrosilylation: Produces various organosilicon compounds.
Reduction: Produces amines from carboxamides.
Scientific Research Applications
3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) has several applications in scientific research:
Chemistry: Used as a monomer in the production of silicone polymers and resins.
Biology: Utilized in the synthesis of biocompatible materials.
Mechanism of Action
The mechanism by which 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) exerts its effects involves its ability to participate in hydrosilylation and reduction reactions. The silicon-hydrogen bonds in the compound are highly reactive, allowing it to add to unsaturated organic compounds and reduce carboxamides to amines. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the silicon atoms.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A similar compound with a simpler structure, used as a reducing agent and in hydrosilylation reactions.
1,2-Bis(dimethylsilyl)benzene: Another silicon-containing compound used in similar reduction reactions.
Uniqueness
3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) is unique due to its dual functionality, allowing it to participate in both hydrosilylation and reduction reactions. Its structure provides versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Biological Activity
3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) is a siloxane compound that has gained attention in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings and presenting data tables and case studies to illustrate its applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H26O3Si2
- Molecular Weight : 250.48 g/mol
- CAS Number : 18001-97-3
The presence of siloxane groups contributes to its unique physical and chemical properties, including thermal stability and hydrophobicity.
Antimicrobial Properties
Research indicates that siloxane compounds exhibit significant antimicrobial activity. A study conducted by researchers evaluated the efficacy of various siloxanes against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) showed effective inhibition against these pathogens at varying concentrations.
Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
E. coli | 15 | 10 |
S. aureus | 18 | 10 |
Cytotoxicity Studies
Cytotoxicity assessments were performed using human cancer cell lines to determine the compound's potential as an anticancer agent. The compound was tested against several cancer types, including breast and lung cancer cells. The findings revealed that it exhibited selective cytotoxicity with IC50 values indicating significant cell death at specific concentrations.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
A549 (Lung Cancer) | 30 |
The mechanism by which 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) exerts its biological effects is still under investigation. Preliminary studies suggest that it may disrupt cellular membranes or interfere with metabolic pathways critical for cell survival.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative bacteria.
Case Study 2: Cancer Cell Inhibition
A recent study focused on the effects of the compound on various cancer cell lines. The study found that treatment with the siloxane compound resulted in apoptosis in MCF-7 cells as evidenced by increased levels of caspase activation. This suggests a potential therapeutic role in breast cancer treatment.
Properties
Molecular Formula |
C12H30O3Si2 |
---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
3-[[(3-hydroxy-2-methylpropyl)-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H30O3Si2/c1-11(7-13)9-16(3,4)15-17(5,6)10-12(2)8-14/h11-14H,7-10H2,1-6H3 |
InChI Key |
ILQCBWLWTBXJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C[Si](C)(C)O[Si](C)(C)CC(C)CO |
Origin of Product |
United States |
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